1,2,3,4,9,10-Hexahydroanthracene
Description
Contextualization within Hydroaromatic Chemistry
Hydroaromatic compounds, such as 1,2,3,4,9,10-hexahydroanthracene, are characterized by the presence of both aromatic and saturated carbocyclic rings. This unique structural motif imparts a blend of chemical properties, exhibiting reactions typical of both alkanes and aromatic compounds. Their chemistry is pivotal in processes such as coal liquefaction, petroleum refining, and as hydrogen-donor solvents in various chemical transformations. The degree and location of saturation within the polycyclic framework significantly influence the molecule's three-dimensional structure, stability, and reactivity.
Overview of Structural Classes and Research Relevance
Hexahydroanthracene (B13798584) exists in several isomeric forms, with the position of the six hydrogen atoms defining the specific isomer. These isomers are broadly classified based on the location of the saturated rings. For instance, in this compound, one of the terminal rings and the central ring are partially hydrogenated. Other isomers, such as 1,4,5,8,9,10-hexahydroanthracene (B1583848), exhibit different saturation patterns, leading to distinct chemical behaviors. nih.gov The research relevance of these compounds stems from their potential as liquid organic hydrogen carriers (LOHCs), where hydrogen is chemically stored and can be released through catalytic dehydrogenation. mdpi.comresearchgate.net This application is of great interest for the development of a hydrogen-based economy.
Scope and Academic Importance of this compound Research
The specific isomer, this compound, with its partially saturated terminal and central rings, presents a unique platform for studying the interplay between aromaticity and saturation. Research on this molecule, while not as extensive as for some other PAHs, is crucial for developing a comprehensive understanding of structure-reactivity relationships in hydroaromatic systems. Its academic importance lies in providing fundamental data for computational modeling of reaction mechanisms, for the design of more efficient LOHC systems, and for exploring its potential as a building block in the synthesis of more complex organic materials. escholarship.org
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,9,10-hexahydroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCDASGELNYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509586 | |
| Record name | 1,2,3,4,9,10-Hexahydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62690-77-1 | |
| Record name | 1,2,3,4,9,10-Hexahydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4,9,10 Hexahydroanthracene and Its Derivatives
Direct Reduction Approaches to Hexahydroanthracene (B13798584) Core Structures
The most direct pathway to the hexahydroanthracene framework involves the partial hydrogenation of anthracene (B1667546). This process, however, is fraught with challenges related to controlling the degree and position of hydrogen addition. The aromatic stability of the anthracene ring system necessitates potent reducing conditions, which can often lead to over-reduction or mixtures of isomers.
Birch Reduction Strategies and Mechanistic Insights
The Birch reduction is a cornerstone of synthetic organic chemistry for the partial reduction of aromatic rings. slideshare.net The reaction employs a solution of an alkali metal (typically sodium, lithium, or potassium) in liquid ammonia (B1221849) with a proton source, such as an alcohol. utwente.nlvedantu.com The mechanism proceeds via a single electron transfer (SET) from the dissolved alkali metal to the π system of the aromatic compound, generating a radical anion. stackexchange.comechemi.com
For anthracene, the initial electron transfer preferentially occurs to generate a radical anion where the charge is localized in the central ring. This is because this intermediate preserves the aromaticity of two separate benzene (B151609) rings, which is energetically more favorable than disrupting the aromaticity in a terminal ring to form a naphthalene-like radical. stackexchange.com This radical anion is then protonated by the alcohol at the C9 position. A second electron transfer to the resulting radical creates an anion at the C10 position, which is swiftly protonated to yield the primary product, 9,10-dihydroanthracene (B76342). utwente.nl
Further reduction of the terminal rings can be achieved under forcing conditions. For instance, a triple Birch reduction of anthracene has been reported to produce 1,4,5,8,9,10-hexahydroanthracene (B1583848), demonstrating the potential of this method to achieve higher degrees of saturation, although selective formation of the 1,2,3,4,9,10-isomer via this one-pot method is not typically observed. stackexchange.com
Mechanism of Birch Reduction on Anthracene's Central Ring:
Electron Transfer: An electron from Na in liquid NH₃ adds to the anthracene LUMO, forming a radical anion primarily localized on the central ring. stackexchange.com
Protonation: A proton from an alcohol (e.g., ethanol) adds to the C9 position of the radical anion. vedantu.com
Second Electron Transfer: A second electron adds to the resulting radical, forming an anion at the C10 position. vedantu.com
Second Protonation: A final proton transfer yields the stable 9,10-dihydroanthracene. utwente.nl
Other Hydrogenation Pathways
Catalytic hydrogenation offers an alternative to dissolving metal reductions. This method involves treating anthracene with hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's outcome, including the conversion rate and the selectivity towards specific hydrogenated products.
Commonly used catalysts include nickel, platinum, and rhodium. mdpi.com For example, studies using a Ni supported on Hβ-zeolite catalyst in supercritical carbon dioxide (sc-CO₂) have shown high conversion of anthracene. mdpi.com Under specific conditions (e.g., 100 °C, 7 MPa total pressure), high selectivity for octahydroanthracene can be achieved. mdpi.com Binary composite catalysts, such as Fe₂O₃-CoO supported on zeolites, have also been investigated. At 400 °C and 6 MPa, these catalysts can achieve high conversion of anthracene (87-91%), yielding a mixture of hydrogenated derivatives. mdpi.com The primary product is often the thermodynamically most stable perhydroanthracene, but partial hydrogenation to tetrahydro- and octahydroanthracene isomers is common. Achieving selective reduction to 1,2,3,4,9,10-hexahydroanthracene requires careful tuning of the reaction conditions and catalyst to hydrogenate one of the outer rings preferentially without affecting the central ring post-initial reduction.
Challenges and Isomer Selectivity in Reductive Syntheses
The principal challenge in the reductive synthesis of this compound is controlling the selectivity. Both the regioselectivity (which ring is reduced) and the chemoselectivity (the degree of reduction) must be managed.
Regioselectivity: In Birch reductions, the kinetic product is 9,10-dihydroanthracene due to the electronic properties of the anthracene nucleus. stackexchange.com In catalytic hydrogenations, the reduction often begins at a terminal ring, which can lead to 1,2,3,4-tetrahydroanthracene. However, subsequent reduction can occur at either the central or the other terminal ring.
Chemoselectivity: Stopping the reduction at the hexahydro- stage is difficult. The partially hydrogenated intermediates are often more reactive than the starting anthracene, leading to facile over-reduction to octahydro-, decahydro-, or the fully saturated perhydroanthracene.
Isomer selectivity is dictated by the reaction type. The Birch reduction's mechanism favors 1,4-addition patterns on the rings being reduced, while catalytic hydrogenation typically results in syn-addition of hydrogen across the surface of the catalyst. The inherent stability of different isomers also plays a crucial role, with reaction conditions often favoring the formation of the most thermodynamically stable isomer.
| Method | Reagents/Catalyst | Conditions | Major Product(s) |
|---|---|---|---|
| Birch Reduction | Na or Li, liquid NH₃, Ethanol | Low Temperature | 9,10-Dihydroanthracene utwente.nlstackexchange.com |
| Catalytic Hydrogenation | Ni/Hβ-zeolite, H₂ | 100 °C, 7 MPa, in sc-CO₂ | Octahydroanthracene (High Selectivity) mdpi.com |
| Catalytic Hydrogenation | Fe-Co/CaA or Fe-Co/ZSM-5, H₂ | 400 °C, 6 MPa | Mixture of hydrogenated derivatives (~87-91% conversion) mdpi.com |
Cycloaddition Reactions in Hexahydroanthracene Framework Construction
Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and versatile strategy for constructing the hexahydroanthracene skeleton with a high degree of control over functionality and stereochemistry. pageplace.de This approach builds the ring system rather than modifying a pre-existing one.
Diels-Alder Cycloadditions for Functionalized Hexahydroanthracenes
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.gov While anthracene itself typically reacts as a diene across its central 9,10-positions with dienophiles like maleic anhydride (B1165640), this leads to a different structural framework. mnstate.eduorientjchem.org
To construct the this compound system, a more strategic approach is required. A significant breakthrough involves overriding the innate reactivity of the central ring. Research has shown that installing electron-donating substituents at the 1- or 1,4-positions of the anthracene core can electronically activate a terminal ring to act as the diene. nih.gov This allows for a regioselective Diels-Alder reaction to occur at the terminal ring, directly forming a functionalized 1,4-adduct. This adduct is a direct precursor to the this compound skeleton. This method provides an expedient route to otherwise difficult-to-access 2,3-disubstituted anthracene derivatives and their reduced forms. nih.gov
Regioselectivity and Stereoselectivity in Diels-Alder Routes
When unsymmetrical dienes react with unsymmetrical dienophiles, the regioselectivity and stereoselectivity of the Diels-Alder reaction become critical considerations. nih.gov
Regioselectivity: The orientation of the addition is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to align the carbon atom with the largest coefficient in the diene's Highest Occupied Molecular Orbital (HOMO) with the carbon atom having the largest coefficient in the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For substituted anthracenes reacting at a terminal ring, this principle dictates the formation of specific constitutional isomers, with "ortho" and "para" adducts generally favored over "meta" products. masterorganicchemistry.com
Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the reaction typically exhibits a preference for the endo product over the exo product. This preference is not due to steric factors but rather to a favorable secondary orbital overlap between the p-orbitals of the activating group on the dienophile and the developing π-system in the transition state. libretexts.org This interaction stabilizes the endo transition state, making it the kinetically favored pathway. Theoretical studies using DFT can be employed to predict and rationalize the observed syn/anti product ratios in these cycloadditions. nih.gov
| Diene | Dienophile | Conditions | Key Feature |
|---|---|---|---|
| Anthracene | Maleic Anhydride | Reflux in Xylene mnstate.edu | Forms 9,10-adduct, not the target hexahydro- framework directly. orientjchem.org |
| 1,4-Disubstituted Anthracene (with electron-donating groups) | Various Dienophiles | Thermal | Reaction is directed to the terminal ring, forming a 1,4-cycloadduct, a direct precursor to the desired skeleton. nih.gov |
| 1,8-Dichloroanthracene | Acrolein | Thermal | Forms a mixture of syn and anti isomers, with the anti product being major (66%). nih.gov |
Multi-Step Synthetic Sequences and Advanced Total Syntheses of Complex Hexahydroanthracene-Based Molecules
The construction of the this compound framework is often embedded within more extensive multi-step syntheses aimed at complex molecular architectures. While the direct synthesis of the parent compound is less commonly detailed in isolation, its formation as a key intermediate is crucial in the total synthesis of various natural products and functional materials. These synthetic strategies often involve a combination of classic organic reactions and modern catalytic methods to build the carbocyclic core and introduce desired functionalities.
One common strategy involves an initial Diels-Alder reaction to form a dihydroanthracene adduct, which can then be subjected to further reduction or functional group manipulation. For instance, the reaction of anthracene with a suitable dienophile can yield a 9,10-dihydroanthracene derivative. scribd.com Subsequent selective hydrogenation of one of the terminal aromatic rings can then lead to the desired hexahydroanthracene skeleton. The choice of dienophile and subsequent reaction conditions are critical for achieving the desired substitution pattern on the final molecule.
In the realm of natural product synthesis, while direct examples featuring the this compound core are not extensively documented in readily available literature, the synthesis of related hydroanthracene structures provides valuable insights. The total synthesis of complex molecules often relies on the careful orchestration of multiple bond-forming and functional group transformation steps. For example, the synthesis of various anthraquinone-based natural products involves intricate multi-step sequences to construct the polycyclic system, which could, in principle, be adapted and followed by selective reduction steps to access the hexahydroanthracene state. blogspot.comyoutube.com These syntheses highlight the importance of retrosynthetic analysis in planning the construction of such complex molecules, often involving the disconnection of the target into simpler, more readily available starting materials. youtube.comyoutube.com
Catalytic Approaches in Hexahydroanthracene Synthesis
Catalysis offers a powerful and efficient means to achieve the selective hydrogenation of anthracene to its hexahydro derivative. Both transition metal-based and metal-free systems have been explored, each with its own set of advantages and limitations.
Transition Metal Catalysis
A variety of transition metals have been shown to catalyze the hydrogenation of anthracene, with the product distribution often depending on the metal, support, and reaction conditions. researchgate.net
Table 1: Transition Metal Catalysts in Anthracene Hydrogenation
| Catalyst System | Substrate | Key Products | Reaction Conditions | Reference(s) |
| Low-valent Cr-catalyst | Anthracene | Regioselective hydrogenation products | Not specified | researchgate.net |
| Fe-Co/CaA | Anthracene | Dihydro- and tetrahydroanthracenes | 400 °C, 6 MPa H₂, 60 min | mdpi.com |
| Fe-Co/ZSM-5 | Anthracene | Dihydro- and tetrahydroanthracenes | 400 °C, 6 MPa H₂, 60 min | mdpi.com |
| Ni/Hβ-Zeolite | Anthracene | Octahydroanthracene | 100 °C, 7 MPa total pressure | mdpi.com |
| Palladium/γ-Al₂O₃ | Anthracene | Saturated polycyclic hydrocarbons | ~90 °C, 0.42 MPa H₂ | semanticscholar.org |
| Ruthenium nanoparticles | Anthracene | Partially hydrogenated products | Mild conditions | rsc.org |
| η³-C₃H₅Co[P(OCH₃)₃]₃ | Anthracene | cis-syn-cis-Perhydroanthracene | Room temperature, 1-3 atm H₂ | epa.gov |
For instance, low-valent chromium catalysts have been investigated for the regioselective hydrogenation of polycyclic aromatic hydrocarbons like anthracene. researchgate.net Bimetallic catalysts, such as iron-cobalt supported on zeolites (CaA and ZSM-5), have been shown to effectively hydrogenate anthracene, primarily yielding dihydro- and tetrahydroanthracene (B13747835) derivatives at elevated temperatures and pressures. mdpi.comsemanticscholar.org Nickel supported on Hβ-zeolite has demonstrated high activity, leading to the formation of octahydroanthracene. mdpi.com Palladium supported on gamma-alumina is another effective catalyst for the complete saturation of the anthracene core under relatively mild conditions. semanticscholar.org Ruthenium nanoparticles have also been employed for the partial hydrogenation of anthracene. rsc.org
Heterogeneous and Homogeneous Catalysis
Both heterogeneous and homogeneous catalytic systems have been successfully applied to the hydrogenation of anthracene and its derivatives.
Heterogeneous Catalysis: These catalysts, where the active phase is a solid and the reactants are in a liquid or gas phase, are advantageous due to their ease of separation and recycling. researchgate.net Examples include the aforementioned zeolite-supported bimetallic catalysts (Fe-Co/CaA and Fe-Co/ZSM-5) and metal oxides (NiO/SiO₂ and Fe₂O₃/SiO₂). mdpi.comsemanticscholar.org These solid catalysts facilitate the hydrogenation of anthracene, with the product selectivity being influenced by the support and the reaction temperature. For example, NiO/SiO₂ and Fe₂O₃/SiO₂ catalysts at 300°C selectively produce 9,10-dihydroanthracene and 1,2,3,4-tetrahydroanthracene.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. researchgate.netresearchgate.net A notable example is the cobalt complex, η³-C₃H₅Co[P(OCH₃)₃]₃, which homogeneously catalyzes the hydrogenation of anthracene to cis-syn-cis-perhydroanthracene at room temperature and low pressure. epa.gov Rhodium complexes have also been investigated for the homogeneous hydrogenation of arenes. acs.org While offering high selectivity, the separation of homogeneous catalysts from the product mixture can be challenging. researchgate.net
Green Chemistry Approaches in Synthesis (e.g., Solvent-Free Methods)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of hexahydroanthracene synthesis, this often translates to the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts.
A notable example of a green synthetic approach is the solvent-free Diels-Alder reaction. The reaction between anthracene and maleic anhydride to form 9,10-dihydroanthracene-9,10-α,β-succinic anhydride can be carried out by simply grinding the reactants together at room temperature, providing the product in high yield without the need for a solvent. scribd.com This method not only reduces waste but also simplifies the work-up procedure.
Another green approach involves the use of supercritical carbon dioxide (scCO₂) as a reaction medium. The catalytic hydrogenation of anthracene over a Ni/Hβ-zeolite catalyst has been successfully performed in scCO₂, achieving high conversion and selectivity to octahydroanthracene. mdpi.com Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization, making it an attractive alternative to traditional organic solvents.
Furthermore, the development of metal-free catalytic systems aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. A frustrated Lewis pair, B(C₆F₅)₃/Ph₂PC₆F₅, has been shown to catalyze the hydrogenation of polycyclic aromatic hydrocarbons, including anthracene derivatives, under relatively mild conditions.
The following table lists the chemical compounds mentioned in this article:
Chemical Reactivity and Transformation Pathways of 1,2,3,4,9,10 Hexahydroanthracene
Hydrogen Transfer and Donor-Acceptor Interactions
One of the most significant properties of hydroaromatic compounds like 1,2,3,4,9,10-hexahydroanthracene is their ability to act as hydrogen donors. This capacity is crucial in high-temperature industrial applications where controlled hydrogen transfer is necessary.
In processes such as coal liquefaction and heavy oil upgrading, solvents that can donate hydrogen are essential for stabilizing radical species and preventing the formation of coke. Partially hydrogenated aromatics are considered excellent hydrogen donors because of the relatively low energy required to break their benzylic C-H bonds. researchgate.net The conversion of large, complex molecules in coal and heavy oil into smaller, more valuable liquid fuels relies on the donation of hydrogen atoms to cap reactive fragments generated during thermal cracking.
While specific studies detailing the performance of this compound are not extensively documented, its structural similarity to other effective hydrogen donors, such as tetralin and other hydroanthracenes, suggests a comparable role. The presence of the 9,10-dihydroanthracene (B76342) moiety is key, as these benzylic hydrogens are readily abstracted. The thermodynamic driving force for this process is the formation of the highly stable, fully aromatic anthracene (B1667546) ring system as the final product of dehydrogenation.
The mechanism of hydrogen donation from a hydroaromatic solvent like this compound involves the homolytic cleavage of a C-H bond at a benzylic position (C-9 or C-10) to generate a stabilized radical. The stability of this radical intermediate is a critical factor in the efficacy of the hydrogen donor.
The process can be generalized as follows:
Initiation : Thermal energy promotes the fragmentation of large organic molecules (e.g., from coal or heavy oil) into free radicals (R•).
Hydrogen Transfer : The hydroaromatic donor (H-Don) reacts with the radical, transferring a hydrogen atom to stabilize it and forming a new, more stable radical derived from the donor molecule.
R• + H-Don → RH + Don•
Regeneration/Stabilization : The donor-derived radical can then either transfer a second hydrogen atom to become a fully aromatic species or participate in other reactions. In the case of this compound, the ultimate dehydrogenation product is anthracene.
Studies on related systems show that the rate of hydrogen donation is influenced by factors such as temperature, pressure, and the presence of catalysts. researchgate.netsemanticscholar.org Research on the hydrogenation of anthracene demonstrates that various partially hydrogenated intermediates, including tetrahydro- and octahydroanthracenes, are formed, which can then act as hydrogen donors in subsequent reactions. mdpi.com
Derivatization and Functionalization Strategies
The modification of the this compound scaffold can lead to a wide array of novel molecules with tailored properties. Derivatization can occur at the aromatic ring, the partially unsaturated central ring, or the saturated cyclohexane (B81311) ring, offering multiple avenues for chemical synthesis. The process of derivatization involves strategically altering the compound's functional groups to make it more suitable for specific analytical techniques or to create new chemical entities. sigmaaldrich.comyoutube.com
The this compound molecule contains a benzene (B151609) ring, which is generally susceptible to electrophilic aromatic substitution rather than addition, and a saturated cyclohexane ring, which is unreactive towards addition. The central ring, however, contains a double bond equivalent within a dihydroaromatic system, making it a potential site for addition reactions.
Electrophilic Addition : In an electrophilic addition reaction, an electrophile attacks an electron-rich pi bond. libretexts.orgyoutube.comlibretexts.org For a molecule like this compound, this would likely occur at the central ring. The reaction is initiated by the attack of the pi electrons on an electrophile (E+), leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.com The stability of the resulting carbocation, which would be benzylic in this case, plays a crucial role in determining the reaction's feasibility and outcome.
Nucleophilic Addition : Nucleophilic addition reactions typically occur on pi bonds that are polarized by electron-withdrawing groups, such as carbonyls or nitriles. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com The non-activated double bonds in the hydroanthracene structure are not ideal substrates for nucleophilic attack unless activated by adjacent electron-withdrawing substituents, which are not present in the parent molecule.
Substitution reactions provide a powerful tool for introducing new functional groups onto the hexahydroanthracene (B13798584) framework.
Electrophilic Aromatic Substitution : The benzene ring of the molecule is expected to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The existing hydroaromatic portion of the molecule would act as an activating, ortho-, para-directing group due to its alkyl nature.
Free Radical Substitution : The saturated cyclohexane ring and the benzylic positions (C-9 and C-10) are susceptible to free-radical substitution, particularly with halogens under UV light or at high temperatures. The benzylic positions are especially reactive due to the resonance stabilization of the resulting radical intermediate.
Achieving control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of new functional groups is a central challenge in synthetic chemistry.
Regioselectivity : In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the existing substituent, which in this case is the fused hydroaromatic system. For other reactions, such as additions to the central ring, the regioselectivity would be governed by the stability of the intermediates formed (e.g., following Markovnikov's rule for the addition of protic acids). youtube.comyoutube.com The functionalization of complex molecules often requires careful selection of reagents and conditions to target a specific site. researchgate.netnih.govnih.gov
Stereochemistry : Functionalization reactions can create new chiral centers within the molecule. For instance, an addition reaction across a double bond in the central ring or a substitution at C-9 or C-10 could generate stereoisomers. ochemtutor.comlumenlearning.comlibretexts.org The stereochemical outcome depends on the reaction mechanism. Reactions proceeding through planar intermediates (like carbocations) often lead to a mixture of enantiomers or diastereomers, as the incoming group can attack from either face of the plane. libretexts.orgochemtutor.com In contrast, concerted reactions or those involving steric hindrance may favor the formation of a single stereoisomer. lumenlearning.com The analysis and prediction of these outcomes are fundamental aspects of stereochemistry. youtube.com
Oxidation and Dehydrogenation Reactions
The most anticipated reaction for a partially hydrogenated aromatic system like this compound is dehydrogenation, an oxidation process that removes hydrogen atoms to form a more unsaturated, aromatic system. The ultimate product of complete dehydrogenation would be the fully aromatic anthracene.
The reactivity of the central 9,10-dihydroanthracene moiety is particularly relevant. Studies on the oxidative dehydrogenation (ODH) of 9,10-dihydroanthracene to anthracene provide a model for the expected transformation of the central ring in this compound. Various catalytic systems have been developed for this purpose, often employing an oxidant.
For instance, a highly efficient method uses a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO2) with molecular oxygen as the terminal oxidant. nih.govnih.gov This system achieves over 99% conversion of 9,10-dihydroanthracene to anthracene with 99% selectivity at 120 °C. nih.govnih.gov The proposed mechanism involves a catalytic cycle where DDQ dehydrogenates the substrate and is then regenerated from its reduced form (DDQH2) by nitrogen dioxide (NO2), which is in turn generated from the reaction of NO (from NaNO2) and O2. nih.gov
Another approach utilizes multi-walled carbon nanotubes (MWCNTs) as metal-free catalysts for the ODH of 9,10-dihydroanthracene with molecular oxygen. govinfo.gov This process is noted for its high selectivity, forming minimal amounts of anthraquinone. Heat-treated MWCNTs show improved catalytic activity compared to their pristine counterparts and other carbon-based materials like activated charcoal. govinfo.gov The enhanced activity is attributed to the unique adsorption characteristics of the nanotubes, which facilitate the co-adsorption of the hydrocarbon and oxygen. govinfo.gov
The dehydrogenation of the terminal cyclohexene (B86901) ring would require more forcing conditions but would proceed via similar principles, ultimately leading to the stable, fully aromatic anthracene framework.
Table 1: Catalytic Systems for Oxidative Dehydrogenation of 9,10-Dihydroanthracene
| Catalyst System | Oxidant | Conditions | Conversion (%) | Selectivity for Anthracene (%) | Reference |
|---|---|---|---|---|---|
| DDQ / NaNO₂ | O₂ (1.3 MPa) | 120 °C, 8 h | >99 | 99 | nih.govnih.gov |
| Multi-walled Carbon Nanotubes (MWCNTs, heat-treated) | O₂ | 110 °C in toluene, 7 h | 99 | ~99 (anthraquinone <1%) | govinfo.gov |
| Activated Charcoal | O₂ | 110 °C in toluene, 24 h | 36 | ~99 (anthraquinone <1%) | govinfo.gov |
Complexation Chemistry
The unsaturated rings within this compound present opportunities for coordination to metal centers, forming organometallic complexes.
While no transition metal complexes of this compound itself are specifically reported in the reviewed literature, studies on the isomeric 1,4,5,8,9,10-hexahydroanthracene (B1583848) (HHA) provide significant insight. The terminal cyclohexadiene ring in HHA has been shown to coordinate to transition metals. For example, HHA reacts with iron carbonyls to form a bis(diene)diiron complex.
More pertinently, HHA coordinates to ruthenium(II) centers. The reaction of HHA with [Ru(η⁶-p-cymene)Cl₂]₂ or RuCl₃·xH₂O can lead to the formation of ruthenium(II) arene complexes. In these complexes, the hydroaromatic ligand coordinates to the ruthenium atom in an η⁶ fashion, where all six carbon atoms of one of the outer, partially saturated rings are bonded to the metal center. It is conceivable that the terminal cyclohexene ring of this compound could similarly act as an η⁶-ligand, forming stable piano-stool complexes with metals like ruthenium.
The ability of hexahydroanthracene isomers to act as η⁶-arene ligands makes them valuable components in organometallic chemistry. Ruthenium(II) arene complexes, for instance, are a well-studied class of compounds with extensive applications in catalysis and medicinal chemistry. By modifying the hydroanthracene scaffold, it is possible to tune the steric and electronic properties of the resulting metal complex.
Although specific applications using this compound as a ligand have not been developed, its potential is evident. As a bulky, electron-donating arene ligand, it could be used to stabilize catalytic species or to create organometallic frameworks for materials science. The synthesis of such complexes would likely follow established routes for preparing other ruthenium(II) arene complexes.
Rearrangement Reactions and Isomerizations
Partially hydrogenated polycyclic aromatic hydrocarbons can undergo rearrangement reactions, often catalyzed by acids or transition metals, to yield more stable isomers. Research on the isomer 1,4,5,8,9,10-hexahydroanthracene (HHA) has shown that it undergoes rearrangement in the presence of a ruthenium catalyst. When HHA is treated with a catalytic amount of Ru₃(CO)₁₂, it isomerizes to other, more thermodynamically stable, hexahydroanthracene structures. This demonstrates that the carbon framework is mobile under certain catalytic conditions.
Given this precedent, it is highly probable that this compound could also be susceptible to similar transition-metal-catalyzed isomerizations. Such a reaction would likely proceed through a series of hydride abstraction and re-addition steps or via metal-hydride intermediates, allowing the migration of double bonds within the rings to form different, potentially more stable, hexahydroanthracene isomers.
Advanced Spectroscopic and Structural Elucidation of 1,2,3,4,9,10 Hexahydroanthracene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 1,2,3,4,9,10-hexahydroanthracene. emerypharma.com It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uk
1D and 2D NMR Techniques
One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, is the initial step in the structural analysis of this compound derivatives. emerypharma.com The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum offer fundamental clues about the number and types of protons and their neighboring atoms. emerypharma.com Similarly, ¹³C NMR provides information on the different carbon environments within the molecule.
For more complex structures and unambiguous assignments, two-dimensional (2D) NMR techniques are indispensable. numberanalytics.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular framework. numberanalytics.com Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk It is highly effective in establishing proton-proton connectivity networks within the hexahydroanthracene (B13798584) skeleton. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon resonances based on their attached protons. ox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These through-space correlation experiments are crucial for determining stereochemistry. huji.ac.il They identify protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il This information is vital for assigning relative stereochemistry at chiral centers within the this compound core.
A systematic approach, starting with 1D NMR and progressing to various 2D NMR techniques, is essential for the complete and accurate assignment of all proton and carbon signals in these derivatives. numberanalytics.com
Conformational Analysis via NMR
The flexible, partially saturated rings of this compound derivatives can adopt various conformations. NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable insights into the preferred conformations of these molecules in solution. rsc.orgnih.gov The magnitude of vicinal (three-bond) proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the torsional angles and, consequently, the conformation of the six-membered rings. For instance, the stereochemistries of cis- and trans-9,10-diethyl-9,10-dihydro-9,10-dihydroxyanthracenes have been deduced from their NMR spectra. rsc.org
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Studies
For single crystal X-ray diffraction, a high-quality single crystal of the this compound derivative is required. researchgate.net This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. wikipedia.org This method has been successfully used to study the structures of various anthracene (B1667546) derivatives. cnr.itcnr.it
Table 1: Illustrative Crystallographic Data for an Ethanoanthracene Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.1899 (2) |
| b (Å) | 35.4668 (11) |
| c (Å) | 11.7945 (3) |
| V (ų) | 2522.23 (13) |
| Data derived from a study on 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid. researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. rsc.orgresearchgate.net For anthracene derivatives, C–H···π interactions can play a significant role in the crystal packing, influencing properties like fluorescence. rsc.org The packing arrangement in polycyclic aromatic hydrocarbons can often be categorized into types like herringbone and sandwich herringbone. researchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the material and for crystal engineering. rsc.org For instance, Hirshfeld surface analysis can be employed to quantify the different types of intermolecular contacts within the crystal. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. libretexts.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of a unique molecular formula. libretexts.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The masses of these fragments can help to identify different structural motifs within the molecule. For alkanes, fragmentation often results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The fragmentation of 2,2-dimethylpropane, for example, shows a base peak at m/z = 57, which corresponds to the stable tert-butyl cation. libretexts.org Analysis of these patterns in this compound derivatives can help to confirm the proposed structure and identify the positions of substituents.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the compound. For a typical this compound structure, key IR absorption bands would be expected in the following regions:
C-H Stretching: The presence of both sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the hydrogenated rings would give rise to distinct C-H stretching vibrations. Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches are found at lower wavenumbers, generally between 3000-2850 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce signals in the 1620-1450 cm⁻¹ region.
CH₂ Bending: The scissoring, wagging, and twisting vibrations of the methylene (B1212753) (CH₂) groups in the saturated portion of the molecule would be observable in the 1470-1430 cm⁻¹ range.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectroscopy would be highly effective in characterizing the following:
Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic ring, which are often weak or absent in the IR spectrum, typically give rise to strong signals in the Raman spectrum.
C-C Backbone Vibrations: The stretching vibrations of the carbon-carbon single bonds in the saturated rings are also readily observed in Raman spectra.
Substituent Group Vibrations: The symmetric vibrations of substituent groups can provide valuable structural information.
The Raman spectra of hydrogenated oligomers of α-olefins have been studied to characterize the number and length of alkyl chains, which can be analogous to substituted hexahydroanthracene systems. mdpi.com The analysis of disorder longitudinal acoustic modes (D-LAM) and symmetric C-C stretching modes provides quantitative structural information. mdpi.com In the case of anthracene adsorbed on a TiO₂ surface, Raman spectroscopy has been used to detect the formation of carbonyl groups, indicating oxidation of the polycyclic aromatic hydrocarbon. researchgate.net
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Structural Information |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Presence of aromatic rings |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Presence of saturated rings |
| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | Aromatic ring structure |
| CH₂ Bending | 1470-1430 | 1470-1430 | Saturated ring conformation |
| C-C Stretch (aliphatic) | ~1200-800 | ~1200-800 | Carbon skeleton of saturated rings |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (Applicable for Chiral Derivatives)
When this compound is asymmetrically substituted, it can become chiral, existing as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for determining the enantiomeric purity and absolute configuration of such derivatives.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the UV-visible region. The resulting spectrum, characterized by positive or negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of chromophores within the molecule. For a chiral derivative of this compound, the aromatic moiety acts as the primary chromophore. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial relationship between the aromatic ring and the chiral centers in the hydrogenated portion of the molecule.
By comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration (R or S) can be unambiguously assigned.
Vibrational Circular Dichroism (VCD):
VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. This technique is particularly powerful for determining the absolute configuration of molecules with multiple chiral centers or those that are conformationally flexible.
The combination of experimental VCD spectra with theoretical calculations provides a robust method for assigning the absolute configuration of chiral molecules. While specific chiroptical studies on this compound derivatives are not prevalent in the surveyed literature, the principles of ECD and VCD are widely applied to determine the absolute configuration of a vast array of chiral organic molecules.
| Technique | Principle | Information Obtained | Application to Chiral this compound Derivatives |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration of chiral centers near a chromophore. | Determination of the absolute configuration based on the Cotton effects of the aromatic chromophore. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration of the entire molecule, including conformation. | Unambiguous assignment of absolute configuration by comparing experimental and calculated spectra. |
Theoretical and Computational Investigations of 1,2,3,4,9,10 Hexahydroanthracene Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental tools for understanding the electronic structure and energetic properties of molecules. These methods can provide insights into molecular orbital energies, electron density distribution, and the stability of different isomers.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic properties of molecules. DFT methods, such as those using the B3LYP functional with various basis sets, are often employed to balance computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer higher accuracy at a greater computational expense.
A thorough search of scientific databases and chemical literature did not yield any specific studies that have applied DFT or ab initio methods to determine the electronic structure and energetics of 1,2,3,4,9,10-Hexahydroanthracene. While related anthracene (B1667546) derivatives have been the subject of such computational analyses, the specific data for this hexahydro-variant remains uncharacterised in published research.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the experimental characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) are routinely performed.
There are no available computational studies in the searched literature that report the predicted NMR chemical shifts or vibrational frequencies for this compound. Such data would be invaluable for confirming the structure and purity of synthesized samples.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can provide a detailed understanding of the conformational landscape, flexibility, and thermodynamic properties of a molecule.
No published research could be located that has employed molecular dynamics simulations to explore the conformational space of this compound. Such a study would be beneficial in identifying the most stable conformations and understanding the dynamic behavior of the partially saturated ring system.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with a particular reaction pathway.
While the synthesis of this compound from precursors like 2-(1-isochromanyl)cyclohexanone has been reported, there is a lack of computational studies focused on the detailed mechanism of its formation or its subsequent reactivity. jst.go.jp
The characterization of transition states is a cornerstone of mechanistic computational chemistry. It involves locating the saddle point on the potential energy surface that connects reactants and products.
No computational studies characterizing the transition states involved in the synthesis or reactions of this compound were found in the reviewed literature.
Mapping the potential energy surface provides a comprehensive view of a chemical reaction, illustrating the energy changes as reactants are converted to products.
There are no available studies that present a mapping of the potential energy surface for any reaction involving this compound.
Aromaticity and Antiaromaticity Assessment in Hexahydroanthracene (B13798584) Systems (e.g., NICS Calculations)
The concept of aromaticity, which describes the increased stability of cyclic, planar molecules with a specific number of delocalized π-electrons, is fundamental to understanding the reactivity and properties of compounds like this compound. In this molecule, the central ring is flanked by two saturated, non-aromatic rings. This structural arrangement isolates the π-system to the central benzene-like ring, influencing its electronic environment.
Computational methods are essential for quantifying the aromatic character of such systems. One of the most widely used techniques is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS is a magnetic descriptor of aromaticity that is calculated at a specific point in space within a molecule, such as the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, associated with antiaromaticity.
While specific NICS calculation data for this compound is not extensively reported in the literature, the principles can be understood by comparing it to related, well-studied molecules. The saturation of the two terminal rings in this compound effectively isolates the central ring, making its aromatic character more pronounced and localized, similar to a substituted benzene (B151609) ring.
Table 1: Comparative NICS(0) and NICS(1) Values for Aromatic Hydrocarbons
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
| Benzene | -7.6 | -10.2 | Aromatic |
| Naphthalene (fused ring) | -9.9 | -13.5 | Aromatic |
| Anthracene (central ring) | -12.5 | -15.8 | Aromatic |
| 9,10-Dihydroanthracene (B76342) (central ring) | Not applicable | Not applicable | Non-aromatic (puckered) |
NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the plane of the ring. The values presented are representative and may vary slightly depending on the computational method used.
The data illustrates that the central ring of anthracene exhibits a more negative NICS value than benzene, indicating a higher degree of aromaticity due to the fused ring system. In this compound, the central ring's aromaticity is expected to be significant, though the precise NICS value would be influenced by the electronic effects of the attached saturated rings.
In Silico Design of Novel Hexahydroanthracene Derivatives
In silico drug design, which utilizes computational methods to identify and optimize new drug candidates, has become an indispensable tool in modern medicinal chemistry. nih.govmdpi.com These approaches can significantly reduce the time and cost associated with drug discovery by prioritizing molecules for synthesis and biological testing. mdpi.com The this compound scaffold, with its combination of a planar aromatic core and flexible saturated rings, presents an interesting framework for the design of novel therapeutic agents.
Computational strategies can be employed to explore the chemical space around the hexahydroanthracene core. rsc.org For instance, research on related structures like 9,10-dihydro-9,10-ethanoanthracenes has demonstrated the potential of this class of compounds. nih.gov In one such study, a library of derivatives was synthesized and evaluated for antiproliferative activity against Burkitt's lymphoma cell lines. nih.govmdpi.com Structural modifications were achieved through Diels-Alder reactions, and the resulting compounds showed potent activity. nih.govmdpi.com
The design process for novel this compound derivatives would typically involve several key in silico techniques:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By modeling the interactions between hexahydroanthracene derivatives and a target's active site, researchers can prioritize compounds that are likely to be potent inhibitors. mdpi.comrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. mdpi.com By developing a QSAR model for a series of hexahydroanthracene derivatives, it is possible to predict the activity of unsynthesized compounds and guide the design of more potent analogues.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model based on known active compounds can be used to screen virtual libraries for novel hexahydroanthracene derivatives with the desired features. mdpi.com
Table 2: Potential Substituent Effects on the Properties of a this compound Core
| Substituent Group | Position of Substitution | Predicted Effect | Rationale |
| Hydroxyl (-OH) | Aromatic Ring | Increased polarity, potential for hydrogen bonding | Can improve solubility and interactions with polar residues in a binding site. |
| Amino (-NH2) | Aromatic Ring | Increased basicity, potential for hydrogen bonding | Can form salt bridges and act as a hydrogen bond donor. |
| Carboxylic Acid (-COOH) | Aliphatic or Aromatic Ring | Increased acidity and polarity | Can act as a hydrogen bond donor/acceptor and form ionic interactions. |
| Halogens (F, Cl, Br) | Aromatic Ring | Modulated lipophilicity and electronic properties | Can influence metabolic stability and binding affinity through halogen bonding. |
| Alkyl Chains | Aliphatic Ring | Increased lipophilicity | Can enhance binding in hydrophobic pockets of a target protein. |
Through the iterative use of these computational tools, novel this compound derivatives can be designed with optimized properties for specific biological targets. This in silico-first approach allows for the rational design of new chemical entities with a higher probability of success in subsequent experimental validation. nih.gov
Applications of 1,2,3,4,9,10 Hexahydroanthracene and Its Derivatives in Chemical Research
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The structural framework of 1,2,3,4,9,10-hexahydroanthracene, possessing both saturated and unsaturated carbocyclic rings, makes it a valuable precursor in the synthesis of more complex molecular architectures. Its utility is particularly evident in the construction of bridged annulenes and as a hydroaromatic precursor for polycyclic aromatic hydrocarbons (PAHs).
Synthesis of Bridged Annulenes
Bridged annulenes, a class of aromatic compounds with a non-planar bridged structure, have been a subject of significant interest in the study of aromaticity and three-dimensional π-electron systems. While direct synthesis of bridged annulenes from this compound is not extensively documented, the fundamental approach often involves the elaboration of hydroaromatic precursors. The synthesis of 1,6-methano nih.govannulene, a well-known bridged annulene, for instance, starts from the Birch reduction of naphthalene, a process that generates a partially hydrogenated aromatic system conceptually similar to the core of hexahydroanthracene (B13798584). jksus.org The subsequent steps involve the introduction of a bridging unit and dehydrogenation to achieve the final aromatic system. jksus.org This general strategy suggests that derivatives of this compound could, in principle, serve as substrates for the synthesis of more complex, custom-designed bridged annulenes.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)
The most direct synthetic application of this compound is its role as a precursor to anthracene (B1667546) and its derivatives through dehydrogenation. This transformation is a fundamental process in the synthesis of PAHs, which are crucial components in materials science and organic electronics. The oxidative dehydrogenation of hydroaromatic compounds is a common strategy to introduce aromaticity. For instance, the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342), a closely related compound, to anthracene has been achieved using various catalytic systems, including multi-walled carbon nanotubes and combinations of quinones with sodium nitrite (B80452). mpg.deresearchgate.netcjcatal.com These methods highlight the feasibility of converting the partially saturated rings of this compound into a fully aromatic system.
The general synthetic utility of hydroaromatic precursors extends to the construction of a wide variety of PAHs. researchgate.netresearchgate.net The synthesis of complex PAHs often involves the coupling of smaller aromatic or hydroaromatic fragments followed by cyclization and aromatization steps. The partially saturated nature of this compound allows for regioselective functionalization, which can then be used to build up larger, more complex PAH structures.
Contributions to Energy Research (e.g., Coal Chemistry)
In the realm of energy research, particularly in the context of coal chemistry, hydroaromatic compounds like this compound play a significant role as hydrogen-donor solvents. Direct coal liquefaction is a process that converts solid coal into liquid fuels, and it relies on the transfer of hydrogen to stabilize the radical fragments generated during the thermal breakdown of the complex coal macromolecule. researchgate.netresearchgate.net
Partially hydrogenated PAHs are excellent hydrogen donors because they can release hydrogen to become fully aromatic, a thermodynamically favorable process. The use of hydrogenated anthracene oil as a donor solvent in the liquefaction of different ranks of coal has been studied, demonstrating the importance of hydroaromatic species in this process. researchgate.net The kinetics of coal solubilization are directly related to the concentration of hydrogenated compounds in the solvent. researchgate.net While specific studies focusing solely on this compound are not abundant, its structural similarity to components of hydrogenated anthracene oil suggests it would be an effective hydrogen-donor solvent. The transformation of hydroaromatic compounds within the coal liquefaction process is a key area of research, with studies focusing on the interaction between hydrogen-donor and non-donor solvents. researchgate.net
Advanced Analytical Applications (e.g., as Standards, in Separation Science Development)
In analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures such as those derived from coal liquefaction, the availability of well-characterized standard compounds is crucial for accurate identification and quantification. Hydroaromatic compounds are a significant class of molecules found in synthetic fuels derived from coal. researchgate.net Therefore, this compound can serve as a valuable analytical standard for the development and validation of chromatographic and mass spectrometric methods aimed at characterizing these complex fuel matrices. researchgate.netisotope.com
The separation and analysis of PAHs and their derivatives are important in various fields, from environmental monitoring to food safety. nih.govalfa-chemistry.comresearchgate.netmeasurlabs.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques used for this purpose. The availability of a wide range of PAH standards, including partially hydrogenated derivatives like this compound, is essential for creating robust analytical methods with reliable calibration and identification capabilities. isotope.comalfa-chemistry.com
Studies in Environmental Chemistry (e.g., Photodegradation Pathways, Fate in Complex Mixtures)
The environmental fate of PAHs is a significant area of research due to their persistence and potential toxicity. Photodegradation is a key process that contributes to the natural attenuation of these compounds in the environment. Studies on the photodegradation of PAHs have revealed that the molecular structure and the surrounding medium play a crucial role in the degradation pathways and kinetics. researchgate.netnih.govresearchgate.net
While specific studies on the photodegradation of this compound are not widely reported, research on related compounds provides valuable insights. The aqueous photodegradation of fluorene, dibenzofuran, and dibenzothiophene, which share structural similarities with the anthracene core, has been investigated, showing that oxidation by hydroxyl radicals is a major degradation pathway. nih.gov The photodegradation of anthracene and benzo[a]anthracene has also been studied in both polar and apolar media, revealing different reaction pathways. researchgate.net Given that this compound is a partially saturated PAH, its photodegradation behavior would likely involve reactions at both the aromatic and saturated portions of the molecule, leading to a complex mixture of photoproducts. Understanding these pathways is essential for assessing the environmental persistence and transformation of such compounds.
Design and Synthesis of Advanced Materials Precursors
The unique chemical structure of this compound and its derivatives makes them potential building blocks for the synthesis of advanced materials. The ability to functionalize the saturated ring or to dehydrogenate the molecule to a fully aromatic system provides synthetic handles for creating polymers and other functional materials.
Future Directions and Emerging Research Avenues in Hexahydroanthracene Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity
The selective synthesis of 1,2,3,4,9,10-hexahydroanthracene from anthracene (B1667546) remains a significant challenge. Traditional hydrogenation methods often lead to a mixture of partially and fully hydrogenated products, including di-, tetra-, octa-, and perhydroanthracenes. chemrxiv.orgsci-hub.secsic.es Future research will undoubtedly focus on the development of highly selective catalytic systems to favor the formation of the desired 1,2,3,4,9,10-isomer.
Key areas of exploration will likely include:
Catalyst Design: The use of ruthenium nanoparticles has shown promise in the selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs) under mild conditions. youtube.com Future work could involve the design of novel ruthenium-based catalysts, potentially stabilized by tailored ligands, to fine-tune the steric and electronic environment around the active site and direct the hydrogenation to the terminal rings of anthracene.
Reaction Conditions: The influence of reaction parameters such as temperature, pressure, and solvent on the selectivity of anthracene hydrogenation is an area ripe for investigation. For instance, the use of supercritical carbon dioxide as a solvent has been shown to enhance the selectivity towards octahydroanthracene in some cases, suggesting that solvent effects could be harnessed for more controlled hydrogenations. sci-hub.sechemrxiv.org
Alternative Hydrogen Sources: Research into the use of in situ hydrogen produced from processes like the water-gas shift reaction could offer a more active and potentially more selective source of hydrogen for the partial hydrogenation of anthracene. mdpi.comresearchgate.net
Another promising avenue is the application of Diels-Alder reactions to construct the hexahydroanthracene (B13798584) core with high regioselectivity. While anthracene typically undergoes [4+2] cycloadditions at the central 9,10-positions, recent studies have shown that installing electron-donating substituents on the terminal rings can reverse this selectivity. ornl.gov This strategy could be further developed to synthesize functionalized this compound derivatives that are not accessible through direct hydrogenation.
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of this compound is largely uncharted territory. The presence of both saturated and aromatic moieties within the same molecule suggests a rich and diverse chemistry waiting to be explored.
Future research in this area could focus on:
C-H Activation: The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. springernature.comnih.govmdpi.com Applying C-H activation strategies to this compound could enable the direct introduction of functional groups at specific positions on both the saturated and aromatic rings, leading to a wide range of novel derivatives.
Catalytic Dehydrogenation: The reverse reaction, catalytic dehydrogenation, could provide a controlled method for re-aromatizing the hexahydroanthracene core, potentially leading to the synthesis of specific partially or fully aromatic compounds.
Ring-Opening Reactions: Investigating the conditions for the selective opening of the saturated rings could provide access to novel and complex molecular architectures.
The development of new catalytic transformations for this specific isomer will be crucial for unlocking its full potential in materials science and medicinal chemistry.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To develop the highly selective synthetic routes discussed above, a deep understanding of the reaction mechanisms and the ability to monitor the formation of intermediates in real-time is essential. Operando spectroscopy, which involves the analysis of a catalytic reaction as it happens, is a powerful tool for achieving this. nih.govmit.edu
Future research should focus on applying advanced operando techniques to the synthesis of this compound:
Operando FT-IR and Raman Spectroscopy: These techniques can provide valuable information about the vibrational modes of molecules and can be used to identify reaction intermediates and catalyst-substrate interactions on the catalyst surface during hydrogenation. csic.esornl.govresearchgate.netrsc.org For example, operando Raman spectroscopy has been used to monitor the structural changes of materials during catalysis. ornl.gov
In situ NMR Spectroscopy: This technique can be used to follow the evolution of species in the liquid phase, providing quantitative data on the conversion of reactants and the formation of products and byproducts over time.
Surface-Enhanced Raman Spectroscopy (SERS): SERS has been shown to be a highly sensitive technique for the detection of polycyclic aromatic hydrocarbons. nih.govnih.govrsc.orgresearchgate.net Developing SERS-based methods for monitoring the hydrogenation of anthracene could provide unprecedented detail about the reaction pathway.
By combining the data from these techniques, a comprehensive picture of the reaction network can be constructed, enabling the rational design of more efficient and selective catalysts.
Integration of Machine Learning and Artificial Intelligence in Hexahydroanthracene Research
The vast and complex parameter space associated with catalyst design and reaction optimization makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). youtube.comeurekalert.orgarxiv.orgnih.gov
In the context of hexahydroanthracene chemistry, AI and ML could be employed to:
Predict Reaction Outcomes: ML models can be trained on existing experimental and computational data to predict the regioselectivity of reactions like Diels-Alder cycloadditions or the product distribution of catalytic hydrogenations. chemrxiv.orgsci-hub.seresearchgate.netrsc.org This predictive power can significantly reduce the number of experiments required to find optimal reaction conditions.
Accelerate Catalyst Discovery: AI-driven workflows can be used to screen large libraries of potential catalysts and identify promising candidates for the selective synthesis of this compound. eurekalert.orgnih.govresearchgate.net These models can learn the complex relationships between catalyst structure and catalytic performance, guiding the design of new and improved catalysts.
Analyze Spectroscopic Data: AI algorithms can be used to analyze the large and complex datasets generated by operando spectroscopic techniques, helping to identify subtle spectral features that correspond to key reaction intermediates.
The integration of AI and ML into the research workflow promises to accelerate the pace of discovery in hexahydroanthracene chemistry.
Unexplored Structural Analogues and Heteroatom-Containing Systems
The core structure of this compound can be modified to create a vast array of novel structural analogues with unique properties. A particularly interesting avenue of research is the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the hexahydroanthracene framework.
Future research in this area could involve the synthesis and characterization of:
Aza-hexahydroanthracenes: The introduction of nitrogen atoms into the aromatic or saturated rings could lead to compounds with interesting electronic and biological properties. The synthesis of pyridine- and fused pyridine (B92270) derivatives is well-established and could be adapted for the creation of aza-hexahydroanthracene analogues. nih.govijpsonline.comresearchgate.netresearchgate.net
Oxa-hexahydroanthracenes: The incorporation of oxygen atoms could lead to novel crown ether-like structures or compounds with interesting photophysical properties.
Thia-hexahydroanthracenes: Thiophene-fused aromatic systems are of great interest in organic electronics. nih.govmit.edunih.govthieme.de The synthesis of thiophene-fused hexahydroanthracenes could lead to new materials for organic light-emitting diodes (OLEDs) and other electronic devices.
The exploration of these and other structural analogues will undoubtedly lead to the discovery of new compounds with exciting and potentially useful properties.
Q & A
Basic Research Questions
Q. What experimental parameters are critical when evaluating HHA’s efficacy in low-severity coal liquefaction?
- Methodological Answer : Key parameters include reaction temperature (typically 350°C), hydrogen pressure (500–1000 psi), catalyst loading (e.g., 500 ppm Mo with elemental sulfur), and donor concentration (e.g., 0.5 wt% HHA). These conditions optimize coal conversion and hexane-soluble yields. Experimental setups should use stainless steel reactors with agitation to ensure homogeneity .
Q. How can gas chromatography (GC) be optimized for analyzing HHA and its derivatives?
- Methodological Answer : Use an HT-5 capillary column paired with flame ionization detection (FID). Implement an internal standard (e.g., biphenyl) for quantitation. Validate peak identification via retention time matching and GC-MS analysis. Temperature programming should balance resolution and run time, with split/splitless injection modes adjusted for sample volatility .
Q. What purification techniques are effective for isolating HHA from reaction mixtures?
- Methodological Answer : Column chromatography using neutral alumina as the stationary phase, eluting with solvent gradients (e.g., benzene/ether mixtures). Subsequent crystallization from acetone-hexane mixtures enhances purity. Monitor fractions via thin-layer chromatography (TLC) and confirm purity with NMR or HPLC .
Advanced Research Questions
Q. How does catalyst loading (e.g., Mo-based catalysts) influence HHA’s efficacy in coal liquefaction?
- Methodological Answer : Higher Mo loadings (e.g., 500 ppm) with sulfur co-catalysts improve hydrogen donation by enhancing active sites. Design experiments to vary Mo concentrations (0–1000 ppm) and measure pseudo-first-order rate constants. Use Arrhenius plots to correlate activity with activation energy and Gibbs free energy changes .
Q. What in situ analytical techniques are suitable for studying HHA’s reactivity under high-temperature and pressure?
- Methodological Answer : High-pressure FTIR spectroscopy in modified AABSPEC cells enables real-time monitoring of HHA’s hydrogen transfer to coal. Track C-H bond vibrations (2800–3000 cm⁻¹) and aromatic C=C stretching (1600 cm⁻¹) to assess donor depletion and product formation. Calibrate against reference spectra under inert conditions .
Q. How do thermodynamic properties of HHA compare to other hydroaromatic donors in hydrogen transfer reactions?
- Methodological Answer : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) for HHA, tetralin, and octahydroanthracene using kinetic data from catalytic reactions. Compare Arrhenius parameters (activation energy, pre-exponential factor) derived from temperature-dependent rate studies. HHA’s lower aromaticity enhances hydrogen donation efficiency relative to conventional donors .
Q. How to resolve discrepancies in product yields when using HHA under varying reaction severities?
- Methodological Answer : Apply multivariate analysis (e.g., factorial design) to isolate interactions between temperature, pressure, and catalyst. Normalize product distributions (weight%) to solvent-free baselines to account for solvent effects. Cross-validate with GC-MS and elemental analysis to confirm yield reproducibility .
Q. What role does sulfur addition play in the catalytic activity of Mo-based systems with HHA?
- Methodological Answer : Sulfur pre-sulfidizes Mo catalysts, forming active MoS₂ phases that enhance hydrogen activation. Test systems with/without elemental sulfur (0.03–0.1 g) and analyze hydrogenation efficiency via coal conversion rates. Use X-ray photoelectron spectroscopy (XPS) to confirm catalyst sulfidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
